molecular formula C13H18N6S B4936452 1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]imidazolidine-2-thione

1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]imidazolidine-2-thione

Cat. No.: B4936452
M. Wt: 290.39 g/mol
InChI Key: PGUYFJWNVPDKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]imidazolidine-2-thione is a heterocyclic compound that features both imidazolidine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]imidazolidine-2-thione typically involves the reaction of 3-methyl-1H-pyrazole with formaldehyde and imidazolidine-2-thione under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]imidazolidine-2-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]imidazolidine-2-thione involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique chemical and biological properties. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-bis[(1H-pyrazol-1-yl)methyl]imidazolidine-2-thione
  • 1,3-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]imidazolidine-2-thione
  • 1,3-bis[(4-methyl-1H-pyrazol-1-yl)methyl]imidazolidine-2-thione

Uniqueness

1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]imidazolidine-2-thione is unique due to the presence of the 3-methyl substituent on the pyrazole ring, which can influence its reactivity and binding properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and effects .

Properties

IUPAC Name

1,3-bis[(3-methylpyrazol-1-yl)methyl]imidazolidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6S/c1-11-3-5-18(14-11)9-16-7-8-17(13(16)20)10-19-6-4-12(2)15-19/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUYFJWNVPDKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CN2CCN(C2=S)CN3C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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